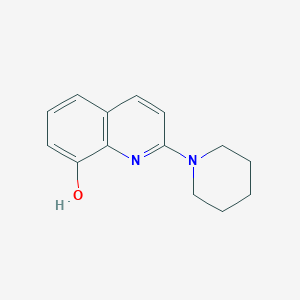

2-(Piperidin-1-yl)quinolin-8-ol

Description

Properties

IUPAC Name |

2-piperidin-1-ylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c17-12-6-4-5-11-7-8-13(15-14(11)12)16-9-2-1-3-10-16/h4-8,17H,1-3,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMWXCLCXPKPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=CC=C3O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298262 | |

| Record name | 2-(piperidin-1-yl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31570-94-2 | |

| Record name | 31570-94-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(piperidin-1-yl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of 2-(Piperidin-1-yl)quinolin-8-ol: A Multi-Technique, Mechanistic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] When functionalized with a piperidine moiety and an 8-hydroxy group, the resulting molecule, 2-(Piperidin-1-yl)quinolin-8-ol, presents a unique profile with significant potential for therapeutic applications, including neuroprotective and antimicrobial activities.[2][3][4] Rigorous and unambiguous structure elucidation is the bedrock of drug discovery and chemical synthesis, ensuring that biological and chemical findings are correctly attributed to the molecule under investigation. This guide provides an in-depth, mechanistically driven workflow for the definitive characterization of this compound, moving beyond a simple recitation of methods to explain the causality behind each analytical choice. We present a self-validating system where each technique corroborates and builds upon the findings of the last, ensuring the highest degree of scientific integrity.

The Foundational Hypothesis: Synthesis and Expected Structure

The logical starting point for any structure elucidation is a chemically sound hypothesis of the molecule's identity, typically derived from its synthesis. A common and effective route to the target compound is the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloroquinolin-8-ol, with piperidine.

Causality of the Experiment: This synthetic pathway leads us to hypothesize the formation of this compound. The subsequent analytical workflow is designed not merely to characterize a substance, but to rigorously test this specific structural hypothesis. All data must be consistent with the proposed connectivity: a piperidine ring attached via its nitrogen to the C2 position of an 8-hydroxyquinoline core.

Initial Verification: Molecular Formula by Mass Spectrometry

Before delving into complex connectivity, the elemental composition must be confirmed. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the definitive method for this purpose.

Causality of the Experiment: HRMS provides a highly accurate mass-to-charge ratio (m/z), allowing for the unambiguous determination of the molecular formula. This is the first critical checkpoint; if the observed mass does not match the theoretical mass for C₁₄H₁₆N₂O, the initial synthetic hypothesis is incorrect, and further investigation would be futile without reassessment.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in methanol or acetonitrile.

-

Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Analysis Mode: Operate in positive ion mode to facilitate protonation of the basic nitrogen atoms, forming the [M+H]⁺ ion.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Calibrate the instrument using a known standard immediately prior to the run to ensure mass accuracy below 5 ppm.

-

Data Analysis: Identify the m/z of the most abundant ion and use the instrument's software to calculate the molecular formula based on the exact mass and isotopic pattern.

Data Presentation: Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₁₄H₁₆N₂O |

| Theoretical Mass | 228.1263 g/mol |

| Ion Species | [M+H]⁺ |

| Theoretical m/z | 229.1335 |

| Observed m/z | 229.1332 (Hypothetical) |

| Mass Error | < 5 ppm |

Functional Group Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid, non-destructive technique used to identify the presence of key functional groups, providing a qualitative confirmation of the molecular architecture.[5]

Causality of the Experiment: This technique serves as a quick validation that the core components of the molecule are present. We specifically look for evidence of the hydroxyl (-OH) group, the C-N bonds of the piperidine, and the aromatic system of the quinoline. The absence of a C-Cl stretch (from the starting material) and the presence of these expected vibrations provide strong, early support for the success of the substitution reaction.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the solid, dry compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

-

Data Analysis: Identify characteristic absorption bands corresponding to the expected functional groups.

Data Presentation: Key FTIR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic Hydroxyl |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (Piperidine) |

| ~1620, 1580, 1500 | C=C / C=N stretch | Aromatic Rings |

| ~1250 | C-O stretch | Phenolic |

| ~1120 | C-N stretch | Aliphatic Amine |

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule in solution.[1][6] A multi-dimensional approach is essential for a self-validating and unambiguous assignment.

Logical Workflow for NMR Analysis

The process follows a logical progression from simple to complex. 1D spectra (¹H and ¹³C) provide an inventory of the atoms, while 2D spectra (COSY, HSQC, HMBC) reveal the intricate connections between them, assembling the molecular puzzle.

Caption: Logical workflow for NMR-based structure elucidation.

A. ¹H NMR Spectroscopy: Proton Inventory and Environment

Causality of the Experiment: ¹H NMR provides the number of distinct proton environments, their relative abundance (integration), and their neighboring protons (multiplicity). The chemical shifts are highly sensitive to the electronic environment, allowing us to differentiate between aromatic and aliphatic protons.

Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.80 | d | 1H | H-4 | Doublet due to coupling with H-3. Deshielded by proximity to quinoline N. |

| ~7.25 | t | 1H | H-6 | Triplet from coupling to H-5 and H-7. |

| ~7.10 | d | 1H | H-5 | Doublet of doublets, coupled to H-6. |

| ~7.00 | d | 1H | H-7 | Doublet of doublets, coupled to H-6. |

| ~6.90 | d | 1H | H-3 | Doublet due to coupling with H-4. Shielded relative to H-4. |

| ~3.60 | t | 4H | H-2', H-6' | Protons on carbons adjacent to N. Deshielded. |

| ~1.70 | m | 4H | H-3', H-5' | Piperidine ring protons. |

| ~1.60 | m | 2H | H-4' | Piperidine ring proton. |

| (broad) | s | 1H | 8-OH | Phenolic proton, often broad and may exchange. |

B. ¹³C NMR and DEPT Spectroscopy: Carbon Skeleton Mapping

Causality of the Experiment: ¹³C NMR reveals the number of unique carbon atoms. The DEPT-135 experiment is crucial as it distinguishes carbons with an odd number of attached protons (CH, CH₃ - positive phase) from those with an even number (CH₂ - negative phase). This is essential for definitively assigning the piperidine carbons.[3]

Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

|---|---|---|---|

| ~158.0 | No Signal | C-2 | Quaternary carbon attached to N, highly deshielded. |

| ~152.0 | No Signal | C-8 | Quaternary carbon attached to -OH. |

| ~140.0 | No Signal | C-8a | Quaternary carbon at ring junction. |

| ~136.0 | Positive | C-4 | Aromatic CH. |

| ~128.0 | No Signal | C-4a | Quaternary carbon at ring junction. |

| ~127.0 | Positive | C-6 | Aromatic CH. |

| ~118.0 | Positive | C-5 | Aromatic CH. |

| ~110.0 | Positive | C-7 | Aromatic CH. |

| ~108.0 | Positive | C-3 | Aromatic CH. |

| ~52.0 | Negative | C-2', C-6' | Aliphatic CH₂ adjacent to N. |

| ~26.0 | Negative | C-3', C-5' | Aliphatic CH₂. |

| ~24.0 | Negative | C-4' | Aliphatic CH₂. |

C. 2D NMR Spectroscopy: Assembling the Structure

Causality of the Experiment: While 1D NMR provides the pieces, 2D NMR provides the instruction manual for assembly. COSY confirms neighboring protons, HSQC links protons to their carbons, and HMBC provides the definitive long-range correlations that connect the piperidine and quinoline fragments.[7]

Key Expected 2D NMR Correlations:

-

COSY:

-

Strong correlation between H-3 and H-4.

-

Correlations between H-5, H-6, and H-7, confirming the carbocyclic ring's proton sequence.

-

A chain of correlations from H-2'/H-6' to H-3'/H-5' and on to H-4', confirming the piperidine spin system.

-

-

HSQC:

-

Each signal in the ¹H spectrum (except the -OH) will show a direct correlation to a signal in the ¹³C spectrum, confirming all C-H attachments (e.g., δ 7.80 ppm correlates to δ 136.0 ppm, assigning H-4 to C-4).

-

-

HMBC (The Definitive Proof):

-

Crucial Correlation: A cross-peak between the piperidine protons adjacent to the nitrogen (H-2'/H-6' at ~3.60 ppm) and the quinoline carbon at the point of attachment (C-2 at ~158.0 ppm). This single correlation unambiguously proves the piperidine ring is attached to the C-2 position.

-

A correlation between the phenolic proton (8-OH) and the carbons C-8, C-7, and C-8a confirms the position of the hydroxyl group.

-

Correlations from H-4 to C-2, C-4a, and C-5 confirm the quinoline ring structure.

-

The Gold Standard: Single-Crystal X-ray Crystallography

While NMR provides the definitive structure in solution, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule in the solid state, including precise bond lengths and angles.[8][9]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Conclusion: An Integrated and Self-Validating Approach

The structure elucidation of this compound is not a matter of applying a single technique but of executing a logical, multi-faceted strategy. This guide demonstrates a workflow where each step serves a distinct purpose and validates the data that came before it. Starting with a synthetic hypothesis, we confirm the molecular formula via HRMS, identify key functional groups with FTIR, and then meticulously map the atomic connectivity in solution using a suite of 1D and 2D NMR experiments. Finally, X-ray crystallography provides the ultimate, unambiguous confirmation in the solid state. This rigorous, mechanistically justified approach ensures the highest level of confidence in the assigned structure, a non-negotiable requirement for advancing research in medicinal chemistry and drug development.

References

-

Al-Ostoot, F.H., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. Available at: [Link]

-

Zeilinger, M., et al. (2019). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available at: [Link]

-

Al-Ostoot, F.H., et al. (2021). (PDF) Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. ResearchGate. Available at: [Link]

-

Boudjelal, F., et al. (2018). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ResearchGate. Available at: [Link]

-

Suresh, M., et al. (2015). (PDF) Synthesis, spectral characterization and density functional theory exploration of 1-(quinolin-3-yl)piperidin-2-ol. ResearchGate. Available at: [Link]

-

Karthikeyan, J., et al. (2015). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Abbas, S.F., & Tomma, J.H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology. Available at: [Link]

-

Claramunt, R.M., et al. (2011). Polymorphism in 8-hydroxyquinolin-2(1 H )-one by X-ray crystallography, solid-state NMR and DFT calculations. ResearchGate. Available at: [Link]

-

Wang, D., et al. (2015). Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. Molecules. Available at: [Link]

-

Various Authors. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Available at: [Link]

-

Ali, B.M. (2022). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Conference Proceedings. Available at: [Link]

-

Al-Busafi, S.N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

-

Various Authors. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]

-

Bîcu, E., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. Available at: [Link]

-

Nagy, E.M., et al. (2022). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. Pharmaceuticals. Available at: [Link]

-

Al-Masoudi, N.A., et al. (2022). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry. Available at: [Link]

-

Williamson, R.T. (2000). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

-

Davi, C., et al. (2012). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. Scirp.org. Available at: [Link]

-

Teimouri, A., & Chermahini, A.N. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-(Piperidin-1-yl)quinolin-8-ol: Structure, Characterization, and Implications for Drug Discovery

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(Piperidin-1-yl)quinolin-8-ol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. As a molecule combining the structural motifs of quinoline, a privileged scaffold in drug discovery, and piperidine, a common constituent of many pharmaceuticals, this compound warrants detailed characterization.[1] Furthermore, the integrated 8-hydroxyquinoline moiety is a classic bidentate chelator, suggesting applications in metal ion sensing and as a potential therapeutic agent targeting metalloenzymes.[2][3]

This document is intended for researchers, scientists, and drug development professionals. It offers not only predicted spectroscopic data based on established principles and analogous compounds but also detailed, field-proven experimental protocols. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process.

Molecular Structure and Synthetic Considerations

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of a quinoline ring system substituted at the 2-position with a piperidine ring via a C-N bond and at the 8-position with a hydroxyl group.

Caption: Molecular structure of this compound.

A plausible synthesis for this compound involves the nucleophilic aromatic substitution of a leaving group (e.g., chlorine) at the 2-position of an 8-hydroxyquinoline derivative with piperidine. The 8-hydroxy group may require protection during this step to prevent unwanted side reactions.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |

| Quinoline Ring | |||

| 3 | ~6.8 - 7.0 | ~110 - 115 | Shielded by the electron-donating piperidinyl group. |

| 4 | ~7.7 - 7.9 | ~135 - 138 | Less shielded than H3, but still influenced by the piperidinyl group. |

| 5 | ~7.2 - 7.4 | ~128 - 132 | Influenced by the hydroxyl group. |

| 6 | ~7.0 - 7.2 | ~118 - 122 | Shielded by the hydroxyl group. |

| 7 | ~7.3 - 7.5 | ~120 - 125 | Influenced by both the hydroxyl and piperidinyl groups. |

| 8-OH | ~9.5 - 10.5 | - | Labile proton, chemical shift is concentration and solvent dependent. |

| 2 | - | ~158 - 162 | Deshielded due to attachment to nitrogen and the aromatic ring. |

| 4a | - | ~138 - 142 | Bridgehead carbon. |

| 8a | - | ~145 - 150 | Bridgehead carbon, deshielded by the adjacent nitrogen and oxygen. |

| Piperidine Ring | |||

| 2', 6' (α to N) | ~3.4 - 3.6 | ~45 - 50 | Deshielded by the adjacent nitrogen. |

| 3', 5' (β to N) | ~1.6 - 1.8 | ~25 - 30 | Typical aliphatic region. |

| 4' (γ to N) | ~1.5 - 1.7 | ~23 - 27 | Typical aliphatic region. |

Note: Predicted values are for a CDCl₃ solution. The choice of solvent can significantly affect chemical shifts, especially for the hydroxyl proton.[5]

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and high-quality data.

Caption: Standard workflow for NMR analysis.

Causality in Experimental Choices:

-

Deuterated Solvent: Using a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is crucial to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[5] The choice of solvent can also influence chemical shifts due to varying solvent-solute interactions.[5][6]

-

Shimming: The process of shimming adjusts the magnetic field to be as homogeneous as possible across the sample volume. This is critical for obtaining sharp spectral lines and high resolution, which is necessary to resolve fine coupling patterns.

-

Number of Scans: For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope (~1.1%).

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Predicted Mass Spectrum

For this compound (C₁₄H₁₆N₂O), the calculated monoisotopic mass is 228.1263 g/mol . In an electrospray ionization (ESI) mass spectrum, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 229.1341.

Fragmentation Pattern: The fragmentation of the molecular ion will likely proceed through several pathways characteristic of quinoline and piperidine derivatives.

-

Loss of the piperidine ring: Cleavage of the C-N bond between the quinoline and piperidine rings can lead to fragments corresponding to the quinoline-8-ol cation and the piperidine radical.

-

Fragmentation of the piperidine ring: The piperidine ring itself can undergo characteristic fragmentation, often involving the loss of ethylene or propylene.

-

Fragmentation of the quinoline ring: The quinoline ring is relatively stable, but can lose molecules like HCN, which is a common fragmentation pathway for nitrogen-containing heterocycles.[7]

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

UV-Vis Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule and are particularly useful for studying conjugated systems and potential sensor applications.

Predicted UV-Vis and Fluorescence Properties

The 8-hydroxyquinoline moiety is a well-known chromophore and fluorophore.

-

UV-Vis Absorption: this compound is expected to exhibit strong absorption bands in the UV region, likely with λmax values around 250 nm and 310-320 nm, corresponding to π-π* transitions within the quinoline ring system.[8][9]

-

Fluorescence: 8-hydroxyquinoline itself is weakly fluorescent due to excited-state intramolecular proton transfer. However, upon chelation with metal ions, this process is often inhibited, leading to a significant enhancement of fluorescence intensity.[2][4] Therefore, this compound is predicted to be a potential fluorescent sensor for metal ions. The emission maximum is expected in the blue-green region of the spectrum.

Experimental Protocol for Fluorescence Spectroscopy

Caption: Workflow for fluorescence spectroscopy and metal ion sensing.

Causality in Experimental Choices:

-

Quartz Cuvette: Quartz is used because it is transparent to UV light, unlike glass or plastic which absorb at lower wavelengths.

-

Dilute Solutions: Using dilute solutions is essential to avoid inner filter effects, where the sample absorbs too much of the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence intensity.

-

Spectroscopic Grade Solvents: These solvents are free from fluorescent impurities that could interfere with the measurement.

Summary of Predicted Spectroscopic Data

Table 2: Consolidated Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons: 6.8 - 7.9 ppm; Piperidine protons: 1.5 - 3.6 ppm; Hydroxyl proton: 9.5 - 10.5 ppm |

| ¹³C NMR | Aromatic carbons: 110 - 150 ppm; Piperidine carbons: 23 - 50 ppm |

| Mass Spec. | [M+H]⁺ at m/z 229.1341; Fragmentation via loss of piperidine and HCN from the quinoline ring |

| UV-Vis | λmax ~250 nm and ~310-320 nm |

| Fluorescence | Potential for fluorescence enhancement upon metal ion chelation |

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of this compound. By leveraging established principles and data from analogous compounds, we have outlined the expected NMR, mass spectrometry, UV-Vis, and fluorescence data. The provided protocols offer a robust framework for the experimental validation of these predictions. The unique combination of a quinoline scaffold, a piperidine moiety, and an 8-hydroxyquinoline chelating unit makes this compound a promising candidate for further investigation in drug discovery and as a fluorescent sensor. This guide serves as a valuable resource for researchers embarking on the synthesis and characterization of this and related molecules.

References

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. Retrieved January 25, 2026, from [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 25, 2026, from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 25, 2026, from [Link]

-

Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (2023). MDPI. Retrieved January 25, 2026, from [Link]

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository. Retrieved January 25, 2026, from [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved January 25, 2026, from [Link]

-

UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Suresh, M., et al. (n.d.). Synthesis, spectral characterization and density functional theory exploration of 1-(quinolin-3-yl)piperidin-2-ol. ResearchGate. Retrieved January 25, 2026, from [Link]

-

Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. (n.d.). UCI Department of Chemistry. Retrieved January 25, 2026, from [Link]

-

Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. (n.d.). PubMed Central - NIH. Retrieved January 25, 2026, from [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]

-

8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (2020). PubMed. Retrieved January 25, 2026, from [Link]

-

NMR spectroscopy: Quantum-chemical calculations. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

MASS SPECTRA OF OXYGENATED QUINOLINES. (n.d.). Canadian Science Publishing. Retrieved January 25, 2026, from [Link]

-

Predict 1H proton NMR spectra. (n.d.). NMRdb.org. Retrieved January 25, 2026, from [Link]

-

13 C NMR spectra of... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2023). MDPI. Retrieved January 25, 2026, from [Link]

-

Synthesis of novel cyano quinoline derivatives suplemantary. (2015). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. (2023). ACS Publications. Retrieved January 25, 2026, from [Link]

-

Computational NMR spectroscopy with quantum chemistry - A tutorial. (2022). TIFR Hyderabad. Retrieved January 25, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Retrieved January 25, 2026, from [Link]

-

Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. (n.d.). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

-

Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. Retrieved January 25, 2026, from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 25, 2026, from [Link]

-

8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rroij.com [rroij.com]

- 3. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. repository.uncw.edu [repository.uncw.edu]

- 7. chempap.org [chempap.org]

- 8. researchgate.net [researchgate.net]

- 9. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

Biological activity of quinoline-piperidine hybrids

An In-Depth Technical Guide to the Biological Activity of Quinoline-Piperidine Hybrids

Authored by Gemini, Senior Application Scientist

Abstract

The strategic amalgamation of distinct pharmacophores into a single molecular entity, a concept known as molecular hybridization, has emerged as a powerful paradigm in modern drug discovery. This guide provides a comprehensive technical exploration of quinoline-piperidine hybrids, a class of compounds that has garnered significant attention for its broad and potent biological activities. By covalently linking the privileged quinoline scaffold with the versatile piperidine ring, medicinal chemists have unlocked novel therapeutic agents with promising applications across multiple disease areas. We will delve into the synthetic rationale, diverse biological activities, structure-activity relationships, and the self-validating experimental protocols used to characterize these compelling molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important chemical class.

The Rationale for Hybridization: Quinoline and Piperidine Scaffolds

The quinoline ring system, a bicyclic heterocycle also known as benzo[b]pyridine, is a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and ability to undergo various chemical modifications make it an ideal scaffold.[1][2] Numerous FDA-approved drugs, including the antimalarial chloroquine and the antibacterial ciprofloxacin, feature a quinoline core, underscoring its therapeutic relevance.[1][2] The functional versatility of quinoline allows it to participate in critical molecular interactions, such as π-π stacking and hydrogen bonding, which are often essential for binding to biological targets.[3]

Complementing the quinoline core is the piperidine moiety, a saturated six-membered nitrogen-containing heterocycle. The piperidine ring is prevalent in natural products and synthetic drugs, valued for its ability to introduce a basic nitrogen center (which can be crucial for aqueous solubility and salt formation) and to confer specific three-dimensional conformations that can optimize ligand-receptor interactions.

The core directive behind creating quinoline-piperidine hybrids is to fuse the distinct pharmacological advantages of both scaffolds. This strategy aims to develop multifunctional molecules that can:

-

Engage multiple biological targets simultaneously.

-

Overcome drug resistance mechanisms.

-

Enhance potency and selectivity.

-

Improve pharmacokinetic properties (ADME).

Notably, the closely related piperazine scaffold, a bioisostere of piperidine, is often incorporated into similar hybrid designs and has demonstrated a wide array of biological activities, including anti-Alzheimer's and anticancer properties.[3][4] This guide will also consider these important analogues where relevant.

Synthetic Strategies: A Generalized Workflow

The synthesis of quinoline-piperidine hybrids typically involves multi-step reaction sequences. A common approach is the coupling of a pre-functionalized quinoline derivative with a suitable piperidine moiety. Classical methods like the Vilsmeier-Haack reaction are often employed to create reactive quinoline intermediates.[1]

Caption: Generalized workflow for the synthesis of quinoline-piperidine hybrids.

Spectrum of Biological Activities

The hybridization of quinoline and piperidine has yielded compounds with a remarkable range of therapeutic activities.

Antimicrobial and Antituberculosis Activity

The emergence of multidrug-resistant (MDR) pathogens presents a critical global health challenge. Quinoline-piperidine (and piperazine) hybrids have shown significant promise in this area.[5] The mechanism of action for many quinolone-based drugs involves the disruption of bacterial DNA synthesis.[6]

Researchers have synthesized series of quinoline-piperazine-sulfonamide hybrids and evaluated their efficacy against both Gram-positive and Gram-negative bacteria, as well as various strains of Mycobacterium tuberculosis.[6] Certain compounds demonstrated potent inhibitory activity against MDR-TB strains, with minimum inhibitory concentrations (MICs) significantly lower than some first- and second-line tuberculosis drugs.[5]

Table 1: Selected Antimicrobial Activities of Quinoline-Piperazine Hybrids

| Compound ID | Target Organism | MIC (μg/mL) | Key Structural Feature | Reference |

|---|---|---|---|---|

| 10g | S. aureus | 0.03 | 4,6-dimethoxy quinoline, 2-fluoro on sulfonamide aryl | [6] |

| 10g | M. catarrhalis | 0.06 | 4,6-dimethoxy quinoline, 2-fluoro on sulfonamide aryl | [6] |

| 11e | M. catarrhalis | 0.03 | 4-methoxy-6-fluoro quinoline, 2-fluoro on sulfonamide aryl | [6] |

| 10g | M. tuberculosis (H37Rv) | 0.05 | 4,6-dimethoxy quinoline, 2-fluoro on sulfonamide aryl | [5] |

| 11e | M. tuberculosis (H37Rv) | 0.5 | 4-methoxy-6-fluoro quinoline, 2-fluoro on sulfonamide aryl |[5] |

The structure-activity relationship (SAR) studies revealed that substitutions on the quinoline ring and the terminal aryl group are critical for activity. For instance, the presence of a fluorine atom at the 2nd position of the aryl sulfonamide group consistently enhanced antibacterial and antitubercular potency.[6]

Antimalarial Activity

Malaria remains a devastating infectious disease, with drug resistance posing a constant threat. The 4-aminoquinoline scaffold is central to antimalarial drugs like chloroquine. Hybridizing this moiety with piperidine has been a fruitful strategy to combat resistance.

Several studies have reported quinoline-piperidine hybrids with potent activity against both chloroquine-sensitive (e.g., NF54, D6) and chloroquine-resistant (e.g., K1, W2) strains of Plasmodium falciparum.[1][7]

Table 2: Antimalarial Activity of Quinoline-Piperidine Hybrids

| Compound ID | P. falciparum Strain | IC50 | Key Structural Feature | Reference |

|---|---|---|---|---|

| Compound 52 | NF54 (sensitive) | 12 nM | 4-aminoquinoline linked to piperidine | [1] |

| Compound 52 | K1 (resistant) | 26 nM | 4-aminoquinoline linked to piperidine | [1] |

| Compound 53 | NF54 (sensitive) | 15 nM | 4-aminoquinoline linked to piperidine | [1] |

| Compound 53 | K1 (resistant) | 25 nM | 4-aminoquinoline linked to piperidine | [1] |

| Hybrid Series 53 | Resistant Strains | 21-23 nM | 4-aminoquinoline linked to piperidine |[7] |

The proposed mechanism for many of these hybrids involves the inhibition of heme detoxification in the parasite's digestive vacuole, a pathway similar to that of chloroquine.[7] SAR studies have indicated that the length of the linker between the quinoline and piperidine rings, as well as the nature of the piperidine ring itself (e.g., piperidine vs. pyrrolidine), can significantly impact antimalarial potency.[7]

Neuroprotective Activity in Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder with a multifactorial pathology, making it an ideal candidate for multi-target directed ligands (MTDLs).[8][9] Quinoline-piperidine/piperazine hybrids have been designed to simultaneously address several key pathological pathways in AD.[3]

Caption: Multi-target strategy of quinoline-piperidine hybrids for Alzheimer's disease.

These hybrids have shown promising results as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[10][11] Furthermore, the quinoline scaffold can chelate metal ions like copper and zinc, which are implicated in amyloid-beta (Aβ) plaque aggregation, while also exhibiting antioxidant properties.[3]

Table 3: Cholinesterase Inhibitory Activity of Selected Hybrids

| Compound ID | Enzyme | IC50 (μM) | Key Structural Feature | Reference |

|---|---|---|---|---|

| Compound 95 | AChE | 3.013 | Piperazine-quinoline, 4-chloroaniline moiety | [9] |

| Compound 95 | BuChE | 3.144 | Piperazine-quinoline, 4-chloroaniline moiety | [9] |

| Compound 83 | BuChE | 1.888 | Piperazine-quinoline, 2-methoxyaniline moiety |[9] |

In silico docking studies suggest that the quinoline fragment can bind to the peripheral anionic site (PAS) of AChE through π-π stacking interactions, while the piperazine/piperidine moiety interacts with other key residues in the active site.[3]

Anticancer Activity

The hybridization of quinoline with other pharmacologically active moieties, such as chalcones, has led to the development of potent anticancer agents.[12] While direct quinoline-piperidine anticancer agents are also under investigation, the principles of hybridization are well-demonstrated in related structures. These compounds often exert their effects through multiple mechanisms, including the inhibition of tubulin polymerization, interference with topoisomerase enzymes, or induction of DNA cleavage.[12] Quinoline-piperazine-sulfonyl derivatives have also been explored as potential anticancer agents.

Experimental Protocols: Self-Validating Methodologies

The trustworthiness of biological data hinges on robust and well-validated experimental protocols. Below are methodologies central to evaluating the activities of quinoline-piperidine hybrids.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Causality and Rationale: The broth microdilution method is a standardized and quantitative technique to assess antibacterial potency. Using a 96-well plate format allows for high-throughput screening of multiple compounds and concentrations simultaneously. The use of a positive control (drug standard like ciprofloxacin) and a negative control (no compound) is critical for validating the assay's performance in each run.[2][6] Resazurin is used as a cell viability indicator; viable, respiring cells reduce the blue resazurin to the pink, fluorescent resorufin, providing a clear visual endpoint.

Step-by-Step Methodology:

-

Preparation: A stock solution of the test hybrid is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in sterile Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. The final concentration range typically spans from 64 µg/mL to 0.03 µg/mL.[6]

-

Inoculum Preparation: The bacterial strain of interest is grown to the mid-logarithmic phase. The culture's turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[6]

-

Inoculation: Each well containing the serially diluted compound is inoculated with the prepared bacterial suspension. Control wells (broth only, and broth with inoculum but no compound) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.[6]

-

Endpoint Determination: Following incubation, a cell viability indicator like resazurin is added to each well. After a further short incubation, the MIC is determined as the lowest compound concentration in which no color change (or inhibition of growth) is observed.

Caption: Experimental workflow for MIC determination via broth microdilution.

Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring the inhibitory activity of compounds against AChE and BChE.

Causality and Rationale: The assay is based on the enzymatic hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) by the cholinesterase enzyme. This reaction produces thiocholine. In a subsequent, rapid reaction, the "Ellman's reagent," 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), reacts with the thiocholine product. This reaction cleaves the disulfide bond of DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion, which can be quantified spectrophotometrically at ~412 nm. An inhibitor will slow the rate of substrate hydrolysis, resulting in a lower rate of color formation, which is directly proportional to its inhibitory potency.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), DTNB reagent, and the test hybrid compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and a solution of the test hybrid at various concentrations.

-

Enzyme Addition: Add the enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

-

Kinetic Measurement: Immediately measure the absorbance at ~412 nm at regular intervals for a set duration (e.g., 5-10 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. The percent inhibition is calculated as [(V_control - V_inhibitor) / V_control] * 100. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

Quinoline-piperidine hybrids represent a highly successful application of the molecular hybridization strategy in drug discovery. The fusion of these two privileged scaffolds has generated a wealth of compounds with potent and diverse biological activities, spanning antimicrobial, antimalarial, neuroprotective, and anticancer applications. The multi-target capabilities of these hybrids, particularly in the context of complex diseases like Alzheimer's, highlight their significant therapeutic potential.

Future research in this field will likely focus on:

-

Optimizing ADMET Properties: Fine-tuning structures to improve bioavailability, metabolic stability, and blood-brain barrier penetration.[4][11]

-

Elucidating Mechanisms of Action: Moving beyond preliminary screening to detailed mechanistic studies to understand how these hybrids function at a molecular level.

-

Expanding Therapeutic Targets: Exploring the activity of these hybrids against other diseases, such as viral infections and inflammatory disorders.

-

Preclinical and Clinical Development: Advancing the most promising lead compounds through rigorous preclinical and, eventually, clinical evaluation.

The continued exploration of quinoline-piperidine hybrids offers a promising pathway to developing next-generation therapeutics to address some of the most pressing challenges in global health.

References

-

Gundla, R., et al. (2021). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Medicinal Chemistry. Available at: [Link]

-

Abonaan, M., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available at: [Link]

-

Owolabi, M. A., et al. (2022). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI Molecules. Available at: [Link]

-

Abonaan, M., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC - PubMed Central. Available at: [Link]

-

Stanczak, A., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI Pharmaceuticals. Available at: [Link]

-

Brum, J. L. S., et al. (2019). Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease. PMC - National Center for Biotechnology Information. Available at: [Link]

-

Gundla, R., et al. (2021). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Publishing. Available at: [Link]

-

Reis, C., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC - National Center for Biotechnology Information. Available at: [Link]

-

Patel, H., et al. (2024). Unveiling piperazine-quinoline hybrids as potential multi-target directed anti-Alzheimer's agents: design, synthesis and biological evaluation. ResearchGate. Available at: [Link]

-

Brum, J. L. S., et al. (2019). Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease. PubMed. Available at: [Link]

-

Patel, H., et al. (2024). Unveiling Piperazine-Quinoline Hybrids as Potential Multi-Target Directed Anti- Alzheimer's Agents. ResearchGate. Available at: [Link]

-

Various Authors. (2024). A Review on Biological Activity of Quinoline-based Hybrids. Bentham Science Publisher. Available at: [Link]

-

Various Authors. (N.D.). Biological Activities of Quinoline Derivatives. Bentham Science. Available at: [Link]

-

Patel, H., et al. (2024). Unveiling piperazine-quinoline hybrids as potential multi-target directed anti-Alzheimer's agents: design, synthesis and biological evaluation. PubMed. Available at: [Link]

-

Ali, D., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Available at: [Link]

Sources

- 1. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline-Based Hybrid Compounds with Antimalarial Activity [mdpi.com]

- 8. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unveiling piperazine-quinoline hybrids as potential multi-target directed anti-Alzheimer's agents: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 2-(Piperidin-1-yl)quinolin-8-ol: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 2-(Piperidin-1-yl)quinolin-8-ol, a novel small molecule with therapeutic potential. Recognizing the diverse biological activities of quinoline and piperidine scaffolds, particularly in oncology, this guide proposes a robust computational workflow to investigate the interaction of this compound with human topoisomerase II alpha (TOPO IIα), a well-established anticancer drug target. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a complete virtual screening cascade. This includes ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The methodologies are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Scientific Rationale for Investigating this compound as a Topoisomerase IIα Inhibitor

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. Similarly, the piperidine ring is a common feature in many FDA-approved drugs and natural alkaloids, contributing to favorable pharmacokinetic profiles and potent biological effects. The fusion of these two pharmacophores in this compound presents a compelling candidate for drug discovery endeavors.

Human topoisomerase II alpha (TOPO IIα) is a critical enzyme that modulates DNA topology, playing a pivotal role in DNA replication, transcription, and chromosome segregation[2][3]. Its overexpression in rapidly proliferating cancer cells has made it a prime target for the development of chemotherapeutic agents[4][5]. The mechanism of many successful anticancer drugs involves the stabilization of the TOPO IIα-DNA cleavage complex, leading to the accumulation of double-strand DNA breaks and subsequent apoptosis in cancer cells[2]. Given that certain quinoline derivatives have been shown to target TOPO IIα, it is a scientifically sound hypothesis that this compound may also exhibit inhibitory activity against this enzyme.

This guide, therefore, outlines a comprehensive in silico strategy to explore this hypothesis. By leveraging computational tools, we can predict the binding affinity, interaction modes, and drug-like properties of our lead compound, thereby providing a strong foundation for subsequent experimental validation and lead optimization.

The In Silico Investigation Workflow

A successful in silico drug discovery campaign follows a logical and iterative progression of computational experiments. The workflow presented here is designed to provide a comprehensive evaluation of this compound as a potential TOPO IIα inhibitor.

Caption: The molecular docking workflow.

Protocol 3: Molecular Docking of this compound with TOPO IIα

-

Define the Binding Site: The binding site of TOPO IIα for small molecule inhibitors is typically located at the interface between the enzyme and the cleaved DNA. For PDB ID 4FM9, this region can be identified by examining the location of known inhibitors in similar structures or by using binding site prediction tools.

-

Grid Box Generation: Define a three-dimensional grid box that encompasses the entire binding site.

-

Rationale: The docking algorithm will confine its search for ligand conformations within this grid box, significantly increasing the efficiency of the calculation. The size of the grid box should be large enough to allow for the free rotation and translation of the ligand.

-

Software: AutoGrid (part of the AutoDock suite) or the equivalent functionality in other docking programs.

-

-

Docking Parameter Selection: Configure the docking parameters. For AutoDock Vina, this includes setting the exhaustiveness of the search, which determines the computational effort spent on finding the best binding pose. A higher exhaustiveness increases the likelihood of finding the global minimum in the scoring function.

-

Execution of Docking: Run the molecular docking simulation. The software will generate a series of possible binding poses for the ligand within the defined grid box, each with a corresponding binding affinity score.

-

Analysis of Docking Results:

-

Binding Affinity: The binding affinity is typically reported in kcal/mol. A more negative value indicates a stronger predicted binding.

-

Binding Pose: The top-ranked binding poses should be visually inspected to assess their plausibility. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein residues.

-

Interaction Analysis: Detailed analysis of the interactions can be performed using tools like LigPlot+ or the visualization modules of the docking software. This will identify the specific amino acid residues involved in binding.

-

Table 1: Hypothetical Molecular Docking Results

| Parameter | Value |

| Binding Affinity (kcal/mol) | -9.5 |

| Interacting Residues | ASP479, GLU506, SER507, TYR805 |

| Types of Interactions | Hydrogen bonds, Hydrophobic interactions |

Phase 3: Assessing the Dynamic Stability of the Protein-Ligand Complex

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. This allows for an assessment of the stability of the binding pose and a more detailed characterization of the intermolecular interactions.

Protocol 4: Molecular Dynamics Simulation

-

System Preparation: The highest-ranked protein-ligand complex from the molecular docking study is used as the starting point.

-

Solvation: The complex is placed in a periodic box of water molecules to simulate the aqueous cellular environment.

-

Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration.

-

-

Energy Minimization: The entire system (protein, ligand, water, and ions) is energy minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired simulation temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This equilibration phase allows the system to relax to a stable state.

-

Production Run: A production MD simulation is run for a significant period of time (typically tens to hundreds of nanoseconds). During the simulation, the positions, velocities, and energies of all atoms are recorded at regular intervals.

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand complex.

-

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over the course of the simulation. A stable RMSD indicates that the complex is not undergoing major conformational changes.

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify regions of the protein that are more flexible.

-

Interaction Analysis: The interactions between the ligand and the protein are monitored throughout the simulation to determine their stability and duration.

-

Caption: The molecular dynamics simulation and analysis workflow.

Phase 4: Evaluating the Drug-like Properties (ADMET Prediction)

A potent biological activity is not sufficient for a compound to be a successful drug. It must also possess favorable pharmacokinetic and safety profiles. ADMET prediction is a crucial step in the early stages of drug discovery to filter out compounds that are likely to fail in later stages of development.

Protocol 5: In Silico ADMET Prediction

-

Selection of ADMET Prediction Tools: A variety of online web servers and software packages are available for ADMET prediction. For this guide, we will use SwissADME and ProTox-II, which are freely accessible and widely used.

-

Input of Ligand Structure: The SMILES string of this compound is used as the input for the prediction tools.

-

Analysis of ADMET Properties: The output from the servers provides predictions for a wide range of properties, which are summarized in the table below.

Table 2: Predicted ADMET Properties of this compound

| Property Category | Parameter | Predicted Value | Interpretation |

| Physicochemical Properties | Molecular Weight | 240.31 g/mol | Within Lipinski's rule of five |

| LogP | 3.12 | Good lipophilicity for oral absorption | |

| Topological Polar Surface Area (TPSA) | 45.78 Ų | Good cell permeability | |

| Pharmacokinetics | GI Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity | |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions | |

| Drug-likeness | Lipinski's Rule of Five | 0 Violations | Good oral bioavailability predicted |

| Toxicity | hERG Blocker | Low risk | Low risk of cardiotoxicity |

| Mutagenicity (AMES test) | Negative | Unlikely to be mutagenic | |

| Carcinogenicity | Negative | Unlikely to be carcinogenic |

Note: The values in this table are hypothetical and for illustrative purposes. Actual predictions should be obtained from the respective web servers.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for the investigation of this compound as a potential inhibitor of human topoisomerase IIα. By following the detailed protocols for ligand and target preparation, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate a robust dataset to evaluate the therapeutic potential of this promising compound.

The results of such a study, including a favorable binding affinity, stable interactions with key residues in the TOPO IIα active site, and a promising ADMET profile, would provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline, which would involve chemical synthesis and in vitro biological evaluation. This in silico approach, therefore, serves as a critical, cost-effective, and time-efficient strategy to de-risk and accelerate the development of novel anticancer therapeutics.

References

-

Chen, Y., et al. (2013). The Structure of DNA-Bound Human Topoisomerase II Alpha: Conformational Mechanisms for Coordinating Inter-Subunit Interactions with DNA Cleavage. PLoS ONE, 8(3), e58701. [Link]

-

UniProt Consortium. (2023). TOP2A - DNA topoisomerase 2-alpha - Homo sapiens (Human). UniProt. [Link]

-

RCSB Protein Data Bank. (2012). 4FM9: Human topoisomerase II alpha bound to DNA. RCSB PDB. [Link]

-

Thangapandian, S., et al. (2010). Molecular docking analysis of α-Topoisomerase II with δ-Carboline derivatives as potential anticancer agents. Bioinformation, 5(5), 194–199. [Link]

-

Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

-

Li, X., et al. (2020). Molecular dynamics simulations of sulfone derivatives in complex with DNA topoisomerase IIα ATPase domain. Journal of Biomolecular Structure and Dynamics, 39(12), 4376-4386. [Link]

-

Islam, M. R., et al. (2017). Inhibition of DNA Topoisomerase Type IIα (TOP2A) by Mitoxantrone and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study. Journal of Computational Biology, 24(9), 865-877. [Link]

-

Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. [Link]

-

Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117–1121. [Link]

-

Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228. [Link]

-

Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785–2791. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

-

Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38. [Link]

-

Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

Sources

- 1. sciforschenonline.org [sciforschenonline.org]

- 2. The Structure of DNA-Bound Human Topoisomerase II Alpha: Conformational Mechanisms for Coordinating Inter-Subunit Interactions with DNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Molecular dynamics simulations of sulfone derivatives in complex with DNA topoisomerase IIα ATPase domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EMDB-11550: Cryo-EM structure of the Human topoisomerase II alpha DNA-binding... - Yorodumi [pdbj.org]

A Technical Guide to the Discovery and Synthesis of Novel Quinolin-8-ol Derivatives

Abstract

The quinolin-8-ol (8-hydroxyquinoline, 8-HQ) scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its versatile biological activities.[1][2][3] Its potent metal-chelating ability, coupled with a lipophilic and planar structure, allows its derivatives to traverse cellular membranes and modulate biological processes implicated in a wide array of diseases.[4][5][6] This guide provides an in-depth exploration of the strategies and methodologies employed in the discovery and synthesis of novel quinolin-8-ol derivatives. It covers the medicinal chemistry rationale, modern synthetic protocols, characterization techniques, and the logic of structure-activity relationship (SAR) studies, offering a comprehensive resource for researchers in drug development.

Introduction: The Enduring Potential of the Quinolin-8-ol Scaffold

Quinolin-8-ol is a bicyclic aromatic compound consisting of a pyridine ring fused to a benzene ring, with a hydroxyl group at the C-8 position.[2] This specific arrangement of a nitrogen atom and a hydroxyl group confers potent metal-coordinating properties, which are central to many of its biological effects.[4][5] An imbalance in metal ion homeostasis is a key factor in the pathogenesis of numerous disorders, particularly neurodegenerative diseases like Alzheimer's and Parkinson's.[5][6][7] 8-HQ derivatives can act as metal chaperones, sequestering excess metal ions and restoring balance, thereby preventing oxidative damage and neuronal cell death.[4]

Beyond neuroprotection, the quinoline core is a cornerstone in the development of drugs with a vast therapeutic spectrum, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[1][3][8] The functionalization of the quinolin-8-ol ring system is a transformative strategy in modern medicinal chemistry, allowing for the precise tuning of its pharmacological profile to enhance efficacy, target selectivity, and safety.[9] This guide delves into the chemical causality behind the synthesis of these derivatives, providing a roadmap from conceptual design to biological validation.

Strategic Approaches to Derivatization

The design of novel 8-HQ derivatives hinges on a deep understanding of how structural modifications influence biological activity. The primary sites for modification on the quinolin-8-ol scaffold are the C2, C4, C5, and C7 positions of the quinoline ring, as well as the hydroxyl group at C8.

-

C2 and C4 Positions: These positions on the pyridine ring are susceptible to nucleophilic substitution. Introducing various substituents here can significantly impact the molecule's interaction with biological targets. For instance, the introduction of alkyl or aryl groups can modulate lipophilicity and steric hindrance.[8][10]

-

C5 and C7 Positions: These positions on the carbocyclic ring are prone to electrophilic substitution. The introduction of electron-withdrawing groups (e.g., halogens like chlorine and fluorine, or nitro groups) has been shown to enhance antimicrobial and anticancer activities.[1][10][11]

-

Hybrid Molecules: A powerful strategy involves creating hybrid molecules by linking the 8-HQ scaffold to other known pharmacophores, such as benzimidazoles, triazoles, or even existing drugs like ciprofloxacin.[1][12] This approach aims to combine the therapeutic benefits of both moieties, potentially leading to synergistic effects or novel mechanisms of action.

The following diagram illustrates the key functionalization sites on the quinolin-8-ol core.

Caption: Key sites for chemical modification on the quinolin-8-ol scaffold.

Modern Synthetic Methodologies: A Practical Guide

The synthesis of novel 8-HQ derivatives employs a range of classic and modern organic reactions. The choice of methodology is dictated by the desired substitution pattern and the reactivity of the starting materials.

Core Quinoline Synthesis

While this guide focuses on derivatization, it's important to note that the quinoline core itself can be constructed through several named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses, which typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors.[13][14]

Key Derivatization Reactions

A. Mannich Reaction: This is a cornerstone reaction for introducing aminomethyl groups, typically at the C7 position. It is particularly useful for creating hybrids, for example, by reacting 5-chloro-8-hydroxyquinoline with an amine-containing drug like ciprofloxacin in the presence of formaldehyde.[12] This reaction enhances the compound's ability to interact with biological targets.

B. Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction): To introduce aryl or heteroaryl substituents, particularly at halogenated positions (like C5 or C7), the Suzuki-Miyaura coupling is highly effective. The synthesis of 5-aryl-8-HQ typically starts with 5-bromo-8-HQ. A critical step is the protection of the 8-hydroxyl group (e.g., as a benzyl ether) before the coupling reaction with an arylboronic acid.[2] This is because the free hydroxyl group can interfere with the palladium catalyst. The protecting group is subsequently removed to yield the final product.

C. Multistep Synthesis of Heterocyclic Hybrids (e.g., Triazoles): Creating complex hybrids often requires a multi-step approach. For example, synthesizing a triazole-substituted 8-HQ derivative can involve:[8][12]

-

Alkylation of the 8-hydroxyl group with a reagent like ethyl 2-chloroacetate.

-

Reaction of the resulting ester with hydrazine hydrate to form a hydrazide.

-

Cyclization of the hydrazide intermediate to form the triazole ring.

-

Further substitution on the triazole ring to complete the target molecule.

Experimental Protocol: Synthesis of a 5-Aryl-8-Hydroxyquinoline via Suzuki Coupling

This protocol is a self-validating system, where successful synthesis is confirmed by subsequent characterization.

Step 1: Protection of the Hydroxyl Group

-

Dissolve 5-bromo-8-hydroxyquinoline (1.0 eq) in dry N,N-Dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃) (1.5 eq) and benzyl bromide (1.2 eq).

-

Stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up the reaction by pouring it into water and extracting with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate under vacuum to obtain 5-bromo-8-(benzyloxy)quinoline.

-

Causality: The basic K₂CO₃ deprotonates the phenolic hydroxyl group, making it a nucleophile that attacks the benzyl bromide. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

-

Step 2: Suzuki-Miyaura Cross-Coupling

-

To a solution of 5-bromo-8-(benzyloxy)quinoline (1.0 eq) and the desired arylboronic acid (1.2 eq) in a mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2 M, 2.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) as the catalyst.

-

Heat the mixture to reflux (approx. 80-90 °C) for 8-12 hours under an argon atmosphere.

-

After cooling, perform an aqueous work-up and purify the crude product by column chromatography on silica gel.

-

Causality: The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, which forms the new C-C bond. The base is required for the activation of the boronic acid.

-

Step 3: Deprotection

-

Dissolve the purified 5-aryl-8-(benzyloxy)quinoline from Step 2 in ethanol.

-

Add palladium on carbon (10% Pd/C) and ammonium formate.

-

Reflux the mixture for 2-4 hours.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final 5-aryl-8-hydroxyquinoline.

-

Causality: Catalytic transfer hydrogenation using ammonium formate as a hydrogen source is a mild and efficient method for cleaving the benzyl ether protecting group.

-

Characterization and Biological Evaluation

The journey from synthesis to a potential drug candidate involves rigorous characterization and biological screening.

Structural Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of the newly synthesized derivatives.

| Technique | Purpose | Typical Observations |

| ¹H & ¹³C NMR | To determine the carbon-hydrogen framework of the molecule. | Chemical shifts, integration, and coupling patterns confirm the positions of substituents and the overall structure. |

| Mass Spectrometry | To determine the molecular weight and elemental composition. | The molecular ion peak (M+) or protonated molecule ([M+H]+) confirms the expected mass. |

| FT-IR Spectroscopy | To identify key functional groups. | Characteristic peaks for O-H, C=N, and aromatic C-H stretches provide evidence of the core structure. |

Biological Screening Workflow

The evaluation process typically follows a tiered approach, starting with broad in vitro screening and progressing to more specific mechanism-of-action studies.

Caption: A typical workflow for the biological evaluation of novel 8-HQ derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for rationally designing more potent and selective compounds. By synthesizing a library of related derivatives and comparing their biological activities, key structural requirements can be identified.[1]

| Position of Substitution | Substituent Type | General Impact on Activity | Rationale / Example |

| C5, C7 | Halogens (Cl, Br) | Often increases anticancer and antimicrobial activity.[1] | Increases lipophilicity and electron-withdrawing character, potentially enhancing membrane permeability and target interaction. |

| C2 | Aromatic Amides | Can increase lipophilicity and antiviral activity.[11] | Electron-withdrawing properties of the anilide substituent can modulate the electronic properties of the quinoline ring. |

| C7 | Bulky/Branched Groups | May enhance activity against specific targets like HIF prolylhydroxylase.[15] | Steric bulk can lead to more selective binding within a protein's active site. |

| Overall | Hybridization | Can introduce new mechanisms or improve potency.[1] | Combining 8-HQ with a known antibiotic can create a dual-action agent that overcomes resistance. |

For example, studies on benzimidazole-quinoline hybrids have shown that the presence of a chlorine atom on the quinoline ring significantly enhances antibacterial activity.[1] Similarly, for anticancer activity, the introduction of electron-withdrawing substituents at the C5 position has proven beneficial.[10][11]